REACTION_CXSMILES
|
[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.[OH:12][C@H:13]1[CH2:18][CH2:17][N:16]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[C@@H:15]([C:26]([O:28][CH2:29][CH3:30])=[O:27])[CH2:14]1.C(OCC)C>C(Cl)Cl>[O:12]=[C:13]1[CH2:18][CH2:17][N:16]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH:15]([C:26]([O:28][CH2:29][CH3:30])=[O:27])[CH2:14]1 |f:0.1|
|
Name
|
|
Quantity
|
33.6 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
|
Name
|
4A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
21.3 g
|
Type
|
reactant
|
Smiles
|
O[C@@H]1C[C@@H](N(CC1)C(=O)OC(C)(C)C)C(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring the mixture at room temperature for sixty minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring the mixture for sixty minutes at room temperature
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through three-fourths inch of Celite and three-fourths inch of silica gel (230-400 mesh) in a 650 ml medium porosity sintered glass funnel
|
Type
|
WASH
|
Details
|
The solids were washed with 1 1
|
Type
|
CONCENTRATION
|
Details
|
of diethyl ether and the filtrate was concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
To the residue was added 200 ml of diethyl ether
|
Type
|
FILTRATION
|
Details
|
the mixture filtered through three-eighths inch of Celite and three-eighths inch of silica gel (230-400 mesh) in a 150 ml medium porosity sintered glass funnel
|
Type
|
WASH
|
Details
|
The solids were washed with 500 ml of diethyl ether
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by high pressure liquid chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CC(N(CC1)C(=O)OC(C)(C)C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |